molecular formula C15H21N3O B15059955 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B15059955
M. Wt: 259.35 g/mol
InChI Key: CZSFVODVERNGRZ-UHFFFAOYSA-N
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Description

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone ( 1352515-80-0) is a chemical compound with a molecular formula of C12H15ClN2O and a molecular weight of 238.72 g/mol . This molecule features a complex structure that incorporates a piperidine ring, a substituted pyridine, and a cyclopropylamino group, making it a valuable intermediate in medicinal chemistry and drug discovery research . Its specific structure suggests potential for use in developing pharmacologically active molecules, particularly as a building block for targeting various enzymes or receptors. Researchers utilize this compound in high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies. Available with a documented purity of 97% , it is supplied with quality assurance for consistent experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[2-[2-(cyclopropylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-11(19)18-10-3-2-6-14(18)13-5-4-9-16-15(13)17-12-7-8-12/h4-5,9,12,14H,2-3,6-8,10H2,1H3,(H,16,17)

InChI Key

CZSFVODVERNGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents and biological activity:

Compound Core Structure Key Substituents Biological Activity/Notes Reference
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone Pyridine-piperidine-ethanone Cyclopropylamino on pyridine; ethanone on piperidine No direct activity data; structural similarity to CYP51 inhibitors suggests enzyme-targeting potential.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Tetrazole-piperidinyl ethanone Aryl-tetrazole on ethanone; piperidine Synthesized via chloroacetyl chloride and piperidine; characterized by NMR/IR/MS .
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-piperazine-ethanone Trifluoromethylphenyl on piperazine; chlorophenyl on ethanone CYP51 inhibitor; anti-Trypanosoma cruzi activity comparable to posaconazole .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine-pyrrolidine-ethanone Methoxy and pyrrolidine substituents on pyridine Catalogued as a commercial compound; no activity reported .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Piperidinyl ethanone with dinitrophenyl 3,5-Dinitrophenyl on ethanone Exhibits amide bond isomerization; energy barrier ~67 kJ/mol for interconversion .

Physicochemical and Thermodynamic Properties

  • Isomerization Dynamics: Piperidinyl ethanones with electron-withdrawing groups (e.g., dinitrophenyl) exhibit temperature-dependent amide bond isomerization, with coalescence temperatures indicating rapid interconversion (~380 s⁻¹ at 293 K) . This property is critical for bioavailability and target binding.
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in UDO) enhance metabolic stability and enzyme inhibition . Bulky substituents (e.g., cyclopropylamino) may improve selectivity by sterically blocking off-target interactions.

Biological Activity

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352515-80-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is C15H21N3OC_{15}H_{21}N_{3}O, with a molecular weight of 259.35 g/mol. The compound features a piperidine ring substituted with a cyclopropylamino group and a pyridine moiety, which are critical for its biological interactions .

PropertyValue
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
CAS Number1352515-80-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropylamino group may enhance binding affinity through steric interactions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound's specificity and efficacy .

Antitumor Activity

Piperidine derivatives have also been explored for their antitumor properties. A study indicated that certain piperidine-based compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of specific functional groups in compounds similar to 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone may enhance these effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antifungal Efficacy : A series of piperidine derivatives were synthesized and tested against C. auris. Compounds showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal properties .
  • Antitumor Activity : Research on piperidine derivatives revealed that they could induce significant apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against tumors .
  • Receptor Modulation : Studies indicate that compounds with similar structures can act as antagonists for specific receptors (e.g., AM receptors), highlighting their role in modulating neurotransmitter systems .

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